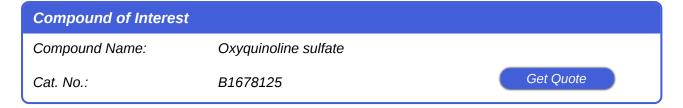


Oxyquinoline sulfate's chemical and physical properties

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An In-Depth Technical Guide on the Chemical and Physical Properties of **Oxyquinoline Sulfate**

Introduction

Oxyquinoline sulfate, also known by synonyms such as 8-Hydroxyquinoline sulfate and Chinosol, is the sulfate salt of oxyquinoline (8-hydroxyquinoline). It is a versatile compound widely utilized across pharmaceutical, cosmetic, and research sectors.[1][2][3] Functionally, it is recognized for its potent antiseptic, antimicrobial, and chelating properties.[4][5][6] Its broad-spectrum activity against bacteria and fungi makes it a valuable ingredient in topical antiseptic formulations, and its ability to bind metal ions allows it to serve as a stabilizer and preservative in cosmetic products, particularly for hydrogen peroxide-based formulations.[4][5][7] This guide provides a detailed overview of its core chemical and physical characteristics, experimental protocols for their determination, and a visualization of its primary mechanism of action.

Chemical and Physical Data

The fundamental properties of **oxyquinoline sulfate** are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: Chemical Identifiers and Structure



Property	Value	Citations
CAS Number	134-31-6	[1][8][9][10]
Molecular Formula	C18H16N2O6S or (C9H7NO)2·H2SO4	[1][9][10][11]
Molecular Weight	388.39 g/mol	[1][10]
IUPAC Name	quinolin-8-ol;sulfuric acid	[3][9][12]
Common Synonyms	8-Hydroxyquinoline sulfate, Oxine sulfate, Chinosol, Quinosol	[1][2][3]
SMILES	C1=CC2=C(C(=C1)O)N=CC= C2.C1=CC2=C(C(=C1)O)N=C C=C2.OS(=O)(=O)O	[1][9][11]
InChI Key	YYVFXSYQSOZCOQ- UHFFFAOYSA-N	[1][9][10]

Table 2: Physical and Chemical Properties



Property	Value	Citations
Appearance	Pale yellow to yellow crystalline powder with a slight saffron-like odor.	[2][13][14]
Melting Point	166 - 204 °C (Reported values vary significantly across sources).	[2][8][13][15][16]
Boiling Point	~267 °C (Estimated)	[13][17]
Solubility	Water: Very soluble (>100 mg/mL)	[2][8][14][16]
Methanol: Freely soluble	[16]	
Alcohol: Slightly soluble	[16]	
DMSO: Soluble	[9]	_
рКа	The parent compound, oxyquinoline, has two pKa values: ~5.0 and ~9.8. The sulfate salt is acidic, with a 2% aqueous solution exhibiting a pH of 3.2.	[9][15][17]
Stability	Stable under recommended storage conditions (dry, dark, at 0 - 4°C for short term or -20°C for long term).	[1][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of chemical compounds. The following sections describe standard protocols for determining key physical properties of **oxyquinoline sulfate**.

Melting Point Determination (Capillary Method)

Foundational & Exploratory





This protocol outlines the standard procedure for determining the melting point range of a solid crystalline compound.[18]

Apparatus and Materials:

- Melting point apparatus (e.g., Thiele tube or digital device)
- Capillary tubes (sealed at one end)
- Thermometer
- Oxyquinoline sulfate sample
- Mortar and pestle or spatula
- Heating medium (e.g., liquid paraffin or silicone oil)

Procedure:

- Sample Preparation: Place a small amount of the oxyquinoline sulfate sample on a clean,
 dry surface. Use a spatula or mortar and pestle to crush the sample into a fine powder.
- Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of powder will enter the tube.
- Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom. Repeat until a packed column of 2-3 mm in height is achieved.
- Apparatus Setup: Attach the capillary tube to the thermometer, ensuring the sample is aligned with the thermometer bulb. Insert the assembly into the melting point apparatus. The heating medium should cover the sample portion of the capillary tube.[18]
- Heating and Observation: Begin heating the apparatus. For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range. For a precise measurement, repeat the experiment with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.[19]



• Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass has turned into a clear liquid (T2). The melting point is reported as the range T1 - T2.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[20][21]

Apparatus and Materials:

- Oxyquinoline sulfate sample
- Aqueous buffers (pH 1.2, 4.5, 6.8)
- Shaking incubator or orbital shaker capable of maintaining 37 ± 1 °C
- Vials or flasks
- Filtration device (e.g., syringe filters with 0.45 μm pore size) or centrifuge
- Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

- Preparation: Prepare a series of vials, each containing a specific aqueous buffer (e.g., pH
 1.2, 4.5, and 6.8 to simulate physiological conditions).[22]
- Sample Addition: Add an excess amount of solid oxyquinoline sulfate to each vial. The
 amount should be sufficient to ensure that undissolved solid remains at equilibrium,
 confirming saturation.
- Equilibration: Seal the vials and place them in a shaking incubator set to 37 °C. Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[23]
- Phase Separation: After equilibration, cease agitation and allow the vials to stand at 37 °C to let the excess solid settle. Carefully withdraw a sample of the supernatant. Separate the



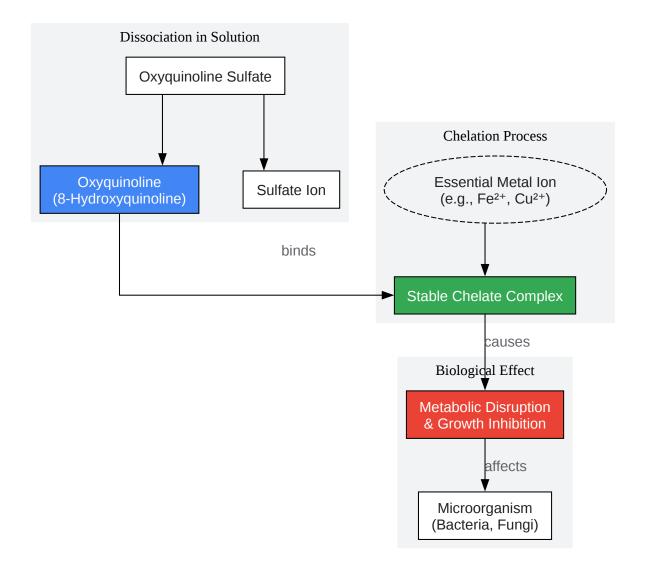
dissolved solute from the undissolved solid by either centrifugation or by filtering the solution through a 0.45 μ m filter. This step is critical to avoid including solid particles in the analysis. [21]

- Analysis: Quantify the concentration of oxyquinoline sulfate in the clear filtrate or supernatant using a pre-validated analytical method, such as HPLC-UV. A standard calibration curve should be prepared to ensure accurate quantification.[23]
- Reporting: The determined concentration is reported as the equilibrium solubility of
 oxyquinoline sulfate at the specific pH and temperature. The experiment should be
 performed in triplicate for each pH condition.[22]

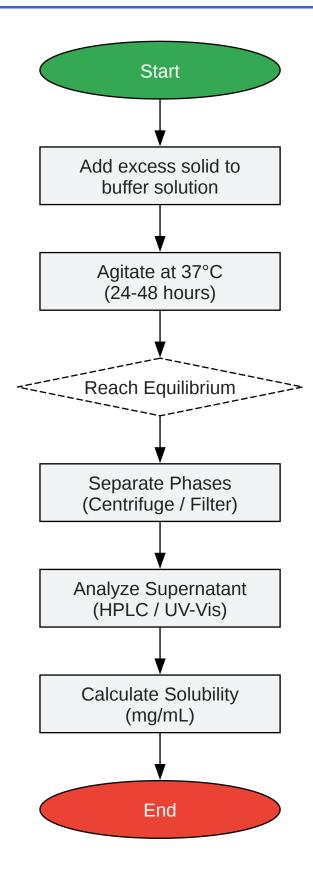
Visualizations: Mechanism and Workflows Proposed Mechanism of Action: Metal Chelation

The primary antimicrobial and preservative action of **oxyquinoline sulfate** is attributed to its ability to chelate metal ions.[7] After dissociation, the active oxyquinoline molecule binds to essential metal cofactors required for microbial enzyme function, leading to metabolic disruption and inhibition of growth.[6][7]









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